molecular formula C8H10ClN3O2 B2888745 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one CAS No. 1706459-11-1

5-(chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one

Cat. No.: B2888745
CAS No.: 1706459-11-1
M. Wt: 215.64
InChI Key: LGTBDHTZSNRBEV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one ( 1706459-11-1) is a chemical building block of interest in medicinal chemistry and drug discovery research . It features a molecular formula of C 8 H 10 ClN 3 O 2 and a molecular weight of 215.64 . The compound's structure combines a 1-methyl-1H-pyrazole ring with a 1,3-oxazolidin-2-one scaffold, further functionalized with a chloromethyl group. This unique architecture, particularly the reactive chloromethyl handle, makes it a valuable intermediate for designing and synthesizing more complex molecules, such as through nucleophilic substitution or as a precursor for targeted pharmacological agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(chloromethyl)-3-(2-methylpyrazol-3-yl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-11-7(2-3-10-11)12-5-6(4-9)14-8(12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTBDHTZSNRBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N2CC(OC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one (CAS No. 1706459-11-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.

  • Molecular Formula : C8_8H10_{10}ClN3_3O2_2
  • Molecular Weight : 215.64 g/mol
  • Purity : Minimum 95% .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against:

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli ATCC 2592310.25 ± 0.13500
Staphylococcus aureus ATCC 259229.59 ± 0.16500
Candida albicans ATCC 102319.69 ± 0.02500

These results suggest that the compound's antimicrobial activity is comparable to established antibiotics like sulfamerazine .

Anticancer Activity

The compound has also been evaluated for its anticancer properties across various cancer cell lines. Notably, it exhibited cytotoxic effects with the following IC50_{50} values:

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)15.7 ± 5.9
MDA-MB-231 (breast cancer)33.9 ± 7.1
Canine malignant histiocytic cell line DH8215.0 µg/mL

The compound induced apoptosis rather than necrosis in MCF-7 cells and upregulated p53 expression, indicating a potential mechanism for its anticancer activity .

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. The IC50_{50} for MPO inhibition was found to be 0.26±0.04μmol/L0.26\pm 0.04\mu mol/L. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Case Studies

A series of case studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Efficacy : In a study involving canine malignant histiocytic cell lines, the compound showed a mean percentage cell death of 91.0±1.3%91.0\pm 1.3\% at 15.0μg/mL15.0\mu g/mL, outperforming etoposide, a standard chemotherapy agent .
  • Antimicrobial Testing : The compound was tested against multiple strains of bacteria and fungi, demonstrating complete growth inhibition in certain strains such as Staphylococcus aureus DSM799 and A. niger DSM1957 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the oxazolidinone class, which has been extensively studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Features/Applications Reference
5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one 1-Methyl-1H-pyrazol-5-yl Chloromethyl 215.64 Heteroaromatic pyrazole enhances hydrogen bonding; chloromethyl enables derivatization.
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 711-85-3) Phenyl Chloromethyl 209.63 Simpler aromatic substituent; lacks heteroaromaticity, potentially lower solubility.
Tedizolid Isomer (C17H15FN6O3) 3-Fluoro-4-morpholinylphenyl Hydroxymethyl 370.00 Antibiotic activity; hydroxymethyl improves solubility; fluorophenyl enhances target binding.
(5R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinylphenyl)-1,3-oxazolidin-2-one 3-Fluoro-4-morpholinylphenyl Chloromethyl 314.45 Morpholine introduces basicity; fluorophenyl enhances lipophilicity and bioavailability.
3-[2-(1H-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one 2-(1H-Benzodiazol-2-yl)ethyl H 259.28 Benzimidazole-ethyl chain confers rigidity and potential DNA intercalation properties.

Key Observations

Substituent Effects at Position 3 :

  • The 1-methyl-1H-pyrazol-5-yl group in the target compound (vs. phenyl in ) introduces a nitrogen-rich heterocycle, which may improve solubility and enable π-stacking or hydrogen-bonding interactions in biological systems.
  • Morpholinylphenyl substituents (e.g., in and ) enhance lipophilicity and bioavailability due to the morpholine ring’s amphiphilic nature.

Substituent Effects at Position 5 :

  • Chloromethyl groups (present in the target compound and ) act as reactive handles for nucleophilic substitution, facilitating the synthesis of prodrugs or conjugates.
  • Hydroxymethyl groups (e.g., Tedizolid in ) improve aqueous solubility, critical for oral bioavailability in therapeutics.

Biological Implications :

  • Tedizolid’s hydroxymethyl and fluorophenyl groups contribute to its efficacy as an antibiotic by enhancing target binding (ribosomal interaction) and metabolic stability .
  • The absence of electron-withdrawing groups (e.g., fluorine) in the target compound may limit its antimicrobial potency compared to Tedizolid but could favor other applications, such as kinase inhibition.

Crystallographic and Stability Data: Oxazolidinones with bulky substituents (e.g., hydroxynaphthyl in ) exhibit complex crystal packing via C-H···O and C-H···π interactions, suggesting higher melting points and stability. The target compound’s pyrazole group may similarly influence its solid-state properties.

Preparation Methods

Methanol-Mediated Cyclization

A solution of methyl 3-methoxyacrylate (20.0 g, 172.2 mmol) in methanol (100 mL) reacts with N-methylhydrazine (10.0 mL, 189.4 mmol) under reflux for 8 h. After workup, 1-methyl-1H-pyrazol-5-ol is obtained in 66% yield.

Key Data :

  • ¹H NMR (CDCl₃) : δ 3.82 (s, 3H, CH₃), 6.28 (d, 1H, pyrazole-H), 7.48 (d, 1H, pyrazole-H).
  • Yield Optimization : Ethanol/water mixtures at 0°C improve regioselectivity (73% yield).

Functionalization of Pyrazole Intermediate

Hydroxyl-to-Amine Conversion

The hydroxyl group in 1-methyl-1H-pyrazol-5-ol is converted to an amine via Mitsunobu reaction:

  • React with phthalimide (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
  • Deprotect with hydrazine hydrate in ethanol to yield 1-methyl-1H-pyrazol-5-amine (85% overall yield).

Critical Note : Anhydrous conditions prevent byproduct formation during Mitsunobu steps.

Epoxy Amine Precursor Synthesis

Epichlorohydrin Coupling

1-Methyl-1H-pyrazol-5-amine (10.0 mmol) reacts with epichlorohydrin (12.0 mmol) in dichloromethane at 0°C. The β-amino alcohol intermediate forms via nucleophilic epoxide opening:

Reaction Profile :

  • Temperature : 0°C → room temperature (12 h).
  • Workup : Aqueous extraction removes excess epichlorohydrin.
  • Intermediate Structure : NH-(pyrazole)-CH₂-CH(OH)-CH₂-Cl.

Oxazolidinone Ring Formation

CO₂-Mediated Cyclization

The β-amino alcohol (5.0 mmol) is subjected to continuous-flow CO₂ (10 bar) in a packed-bed reactor (PBR) at 80°C with a dimethyl sulfoxide (DMSO)/methyl ethyl ketone (MEK) solvent system:

Optimized Conditions :

Parameter Value
CO₂ Flow Rate 5 mL/min
Residence Time 30 min
Catalyst Polymer-supported TBD (triazabicyclodecene)
Yield 89%

Mechanistic Insight :
CO₂ inserts into the N-H bond, forming a carbamate that cyclizes to the oxazolidinone. Moisture control (<50 ppm H₂O) prevents competing carbonate formation.

Chloromethyl Group Introduction

Post-Cyclization Chlorination

For hydroxymethyl precursors, chlorination employs SOCl₂ (2.5 eq) in dichloromethane:

  • Conditions : 0°C → reflux (2 h).
  • Yield : 92% after silica gel purification.

Safety Note : SOCl₂ reactions require strict moisture exclusion.

Alternative Synthetic Pathways

Carbamate Cyclization Route

  • Carbamate Formation : React 1-methyl-1H-pyrazol-5-amine with chloromethyl chloroformate (1.1 eq) in THF.
  • Cyclization : Treat with K₂CO₃ (2.0 eq) in acetonitrile at 60°C (12 h).

Yield : 78% (lower than CO₂ method due to side reactions).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.88 (s, 3H, N-CH₃), 4.12 (s, 2H, CH₂Cl), 5.42 (s, 1H, oxazolidinone-H), 6.35 (d, 1H, pyrazole-H), 7.52 (d, 1H, pyrazole-H).

¹³C NMR :

  • δ 157.8 (C=O), 144.2 (pyrazole-C), 69.4 (oxazolidinone-C5), 44.1 (CH₂Cl).

HRMS (ESI+) :

  • Calculated for C₈H₁₀ClN₃O₂ [M+H]⁺: 230.0354; Found: 230.0351.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Synthesis :
    • Use bulky bases (e.g., DBU) to favor 1-methyl isomer.
  • Epoxide Ring-Opening :
    • Low temperatures (0°C) minimize polysubstitution.
  • CO₂ Reactor Clogging :
    • Pre-treatment of β-amino alcohol with molecular sieves (4Å) prevents salt precipitation.

Industrial Scalability Considerations

  • Continuous-Flow Advantages :
    • Higher throughput (5 g/h vs. 0.5 g/h batch).
    • Reduced solvent consumption (MEK/DMSO 9:1 v/v).
  • Catalyst Recycling :
    • Polymer-supported TBD retains 95% activity after 10 cycles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazolidin-2-one, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with condensation of pyrazole derivatives and oxazolidinone precursors. Solvent selection (e.g., ethanol for reflux) and temperature control (60–80°C) are critical for minimizing side reactions. Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity . For chloromethyl group introduction, nucleophilic substitution under inert atmospheres (N₂/Ar) prevents hydrolysis .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify pyrazole and oxazolidinone ring connectivity, with attention to coupling constants for stereochemical confirmation .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and molecular geometry, particularly for the oxazolidinone ring .
  • HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺) consistency .

Q. How should researchers design in vitro assays to evaluate the compound’s bioactivity, considering its structural features?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., pyrazole-containing antimicrobials). Use standardized protocols:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess selectivity .
  • Enzyme Inhibition : Kinetic studies with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing the compound’s stereochemistry?

  • Methodological Answer :

  • Complementary Techniques : Use NOESY NMR to confirm spatial proximity of substituents, cross-referenced with X-ray-derived torsion angles .
  • DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09/B3LYP/6-31G**) to identify discrepancies .
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution phase .

Q. What computational methods are recommended to predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for SN2 reactions (e.g., with amines/thiols) using solvation models (PCM) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .
  • Docking Studies : Predict binding interactions in biological systems (e.g., covalent inhibition via chloromethyl group) .

Q. What strategies mitigate byproduct formation during the synthesis of the oxazolidinone ring under acidic conditions?

  • Methodological Answer :

  • pH Control : Use buffered conditions (pH 4–5) to suppress ring-opening side reactions .
  • Catalyst Optimization : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce reaction time .
  • In Situ Monitoring : Track intermediates via FT-IR or LC-MS to adjust stoichiometry dynamically .

Q. How can kinetic studies elucidate degradation pathways under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH), monitoring degradation via HPLC .
  • Mass Spectrometry : Identify hydrolyzed products (e.g., oxazolidinone ring cleavage) and propose degradation mechanisms .
  • QSPR Modeling : Correlate molecular descriptors (e.g., LogP, polar surface area) with shelf-life predictions .

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